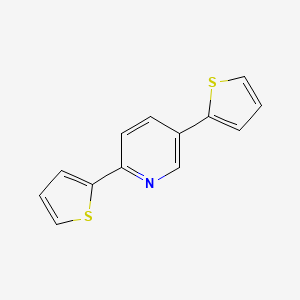
4-chloro-4/'-propylbi(cyclohexane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-4/‘-propylbi(cyclohexane) is an organic compound that belongs to the class of disubstituted cyclohexanes It features a cyclohexane ring substituted with a chlorine atom and a propyl group at the 4 and 4’ positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-4/'-propylbi(cyclohexane) typically involves the chlorination of 4-propylcyclohexane. This can be achieved through the reaction of 4-propylcyclohexane with chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, under controlled conditions to ensure selective substitution at the 4 position.
Industrial Production Methods
On an industrial scale, the production of 4-chloro-4/'-propylbi(cyclohexane) may involve continuous flow processes where the reactants are fed into a reactor containing the catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-chloro-4/'-propylbi(cyclohexane) can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The propyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the propyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 4-propylcyclohexanol if hydroxide is the nucleophile.
Oxidation: Products include 4-propylcyclohexanol, 4-propylcyclohexanone, or 4-propylcyclohexanoic acid.
Reduction: Products include 4-propylcyclohexane or other reduced derivatives.
Scientific Research Applications
4-chloro-4/'-propylbi(cyclohexane) has several applications in scientific research:
Chemistry: Used as a model compound for studying the conformational analysis of disubstituted cyclohexanes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-4/'-propylbi(cyclohexane) depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-4/'-methylbi(cyclohexane): Similar structure but with a methyl group instead of a propyl group.
4-chloro-4/'-ethylbi(cyclohexane): Similar structure but with an ethyl group instead of a propyl group.
4-bromo-4/'-propylbi(cyclohexane): Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
4-chloro-4/‘-propylbi(cyclohexane) is unique due to the specific combination of a chlorine atom and a propyl group at the 4 and 4’ positions, respectively
Properties
CAS No. |
175842-70-3 |
|---|---|
Molecular Formula |
C15H27Cl |
Molecular Weight |
242.82788 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]heptanoic acid](/img/structure/B1149552.png)

